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Compound of Interest

Compound Name: Iodo(2-~13~C)acetic acid

CAS No.: 55757-50-1

Cat. No.: B3329189

Get Quote

Executive Summary
This guide details the application of Iodo(2-13C)acetic acid (13C-IAA) for the site-specific

modification of cysteine residues in proteins. Unlike its neutral counterpart iodoacetamide

(IAM), iodoacetic acid introduces a negatively charged carboxymethyl group (

) onto the thiol side chain. When isotopically enriched at the C2 position, this modification
serves as a sensitive, non-perturbing NMR probe for monitoring local protein dynamics,
oxidation states, and conformational changes. Additionally, it provides a mass-distinct tag
(+59/60 Da) for quantitative mass spectrometry.

Key Technical Distinction:

Reagent: Iodo(2-13C)acetic acid (

)

Modification: S-carboxymethylation

Net Charge Change: Neutral Cys
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Negative (at physiological pH)

Primary Utility: NMR structural probes (HSQC), pKa determination, and differential mass

spectrometry.

Scientific Foundation & Mechanism
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution (

) mechanism. The thiolate anion (

) of the cysteine residue attacks the methylene carbon of the iodoacetic acid, displacing the
iodide leaving group.

Critical Dependency: The reaction rate is pH-dependent. Cysteine thiols (

) must be deprotonated to the thiolate form to be nucleophilic. However, excessive pH (>9.0)
increases the risk of off-target alkylation of Lysine (

-amino groups) and Histidine.

Visualization of Mechanism

Figure 1: SN2 Mechanism of Cysteine Carboxymethylation by Iodo(2-13C)acetic acid.
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Strategic Comparison: IAA vs. IAM
Choosing between Iodoacetic Acid (IAA) and Iodoacetamide (IAM) is a critical experimental

decision.
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Feature Iodoacetic Acid (IAA) Iodoacetamide (IAM)

Modification S-carboxymethylation S-carbamidomethylation

Charge Introduced Negative (-1) Neutral (0)

Isoelectric Point (pI)
Shifts protein pI to be more

acidic
Minimal shift

Solubility
May increase solubility of

hydrophobic proteins
Neutral effect

Mass Shift (Unlabeled) +58.00 Da +57.02 Da

13C-Label Utility
NMR Probe

(Carboxyl/Methylene)
Mass Spec Quantitation

Strategic Applications
NMR Spectroscopy (The 13C Probe)
The incorporation of Iodo(2-13C)acetic acid introduces a

-enriched methylene group attached directly to the sulfur.

2D

HSQC: The methylene protons of the carboxymethyl group give rise to distinct cross-peaks.
Because the label is attached to the side chain, it possesses favorable relaxation properties,
allowing detection even in larger molecular weight complexes.

Oxidation State Monitoring: The chemical shift of the

nucleus is sensitive to the oxidation state of the sulfur atom, allowing researchers to
distinguish between free thiols, disulfides, and sulfinic acids.

Mass Spectrometry (Quantitation)
While standard proteomics often uses IAM, IAA is preferred when:

Isobaric Separation: Differentiating between naturally occurring modifications and the probe.
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Quantitation: Using "Light" (12C-IAA) and "Heavy" (13C-IAA) reagents to label two different

biological states (e.g., Control vs. Treated) allows for relative quantitation of cysteine-

containing peptides.

Detailed Protocol: Site-Specific Labeling
Safety Note: Iodoacetic acid is toxic and a skin irritant. Handle in a fume hood. It is light-

sensitive; keep reactions dark.

Reagents Preparation
Reaction Buffer: 100 mM Tris-HCl, pH 8.0 (Degassed). Avoid amine-containing buffers if

working at pH > 8.5.

Reducing Agent: 0.5 M TCEP (Tris(2-carboxyethyl)phosphine). Preferred over DTT as TCEP

is stable and does not compete for the alkylating agent as aggressively as DTT.

Labeling Reagent: 200 mM Iodo(2-13C)acetic acid in 1M NaOH (neutralized just prior to use)

or dissolved in reaction buffer. Freshly prepared.

Experimental Workflow
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Figure 2: Step-by-Step Workflow for 13C-IAA Labeling
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Step-by-Step Procedure
Protein Solubilization: Dissolve protein in Reaction Buffer to a concentration of 1–5 mg/mL

(approx 50–100 µM).
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Note: If mapping all cysteines, add 6M Guanidine-HCl or 8M Urea to unfold the protein.

For surface cysteines (native), omit denaturant.

Reduction: Add TCEP to a final concentration of 5–10 mM. Incubate at Room Temperature

(RT) for 30 minutes.

Why TCEP? Unlike DTT, TCEP is non-volatile and effective over a wider pH range. It

reduces disulfides to free thiols (

) essential for the reaction [3].

Alkylation (Labeling): Add Iodo(2-13C)acetic acid to a final concentration of 20–50 mM

(approx. 5–10x molar excess over total thiols).

CRITICAL: Check pH immediately. The addition of the acid may lower the pH. Adjust back

to pH 8.0 using 1M NaOH if necessary.

Incubate in the DARK at RT for 30–60 minutes.

Quenching: Stop the reaction to prevent non-specific alkylation of Lysines.

Add DTT to a final concentration of 50 mM (consumes excess IAA).

Alternatively, acidify with Formic Acid to pH 3–4 (protonates thiols, stopping nucleophilic

attack).

Desalting/Cleanup: Remove excess reagents using a desalting column (e.g., PD-10 or Zeba

Spin) or dialysis against the final analysis buffer (e.g., NMR buffer).

Troubleshooting & Optimization (Expert Insights)
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Issue Probable Cause Corrective Action

Precipitation pI Shift

IAA adds negative charges. If

the protein's pI shifts to match

the buffer pH, it will precipitate.

Change buffer pH away from

the new pI [1].

Incomplete Labeling Low pH

The reaction requires thiolate (

). Ensure pH

7.5.

Incomplete Labeling Buried Cysteines

If performing native labeling,

internal Cys residues are

inaccessible. Use 8M Urea if

total labeling is required.

Lysine Modification pH too high / Time too long

At pH > 9 or >2 hours, amines

become nucleophilic. Strictly

control pH (8.0) and time (45

min) [2].[2]

Iodine Scrambling Light Exposure

IAA is light-sensitive and can

liberate free iodine, which

reacts with Tyrosine. Always

wrap tubes in foil.
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University of Washington Proteomics Resource.

13C Labeling Strategies

Sigma-Aldrich / Merck. "Isotopic Labeling for NMR Spectroscopy of Biological Solids."

General Mechanism of Iodoacetic Acid

Creative Proteomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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